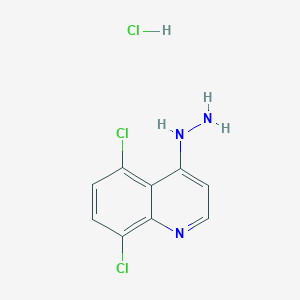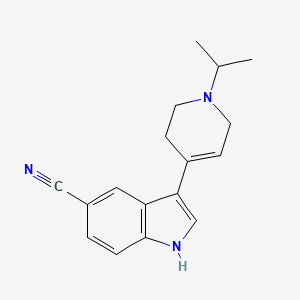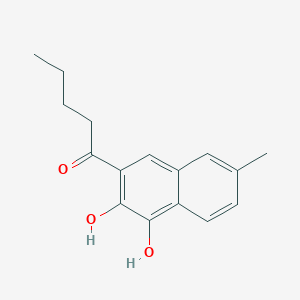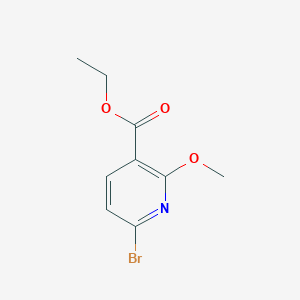![molecular formula C16H22N2O B11855720 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one](/img/structure/B11855720.png)
2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Benzyl-2,9-diazaspiro[55]undécan-1-one est un composé spirocyclique caractérisé par une structure unique qui comprend un système cyclique spiro-fusionné avec des atomes d'azote
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-Benzyl-2,9-diazaspiro[5.5]undécan-1-one implique généralement la réaction de la benzylamine avec une cétone cyclique appropriée dans des conditions spécifiques. Une méthode courante comprend l'utilisation d'une réaction de cyclisation où la benzylamine réagit avec un précurseur de cétone en présence d'une base pour former la structure spirocyclique .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs pour faciliter le processus de cyclisation. Les détails spécifiques des méthodes industrielles sont souvent protégés par des secrets de fabrication et peuvent varier d'un fabricant à l'autre.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Benzyl-2,9-diazaspiro[5.5]undécan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en différentes formes réduites.
Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les conditions des réactions de substitution impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines ou d'autres dérivés réduits.
Applications de la recherche scientifique
La 2-Benzyl-2,9-diazaspiro[5.5]undécan-1-one a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche se poursuit pour explorer son potentiel comme agent thérapeutique.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux aux propriétés uniques.
Mécanisme d'action
Le mécanisme par lequel la 2-Benzyl-2,9-diazaspiro[5.5]undécan-1-one exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces interactions peuvent moduler diverses voies biologiques, conduisant aux effets observés. Les cibles moléculaires et les voies exactes font l'objet de recherches en cours et peuvent varier en fonction de l'application spécifique .
Applications De Recherche Scientifique
2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Benzyl-2,9-diazaspiro[5.5]undecan-1-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways are subjects of ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Composés similaires
1,4,9-Triazaspiro[5.5]undécan-2-one : Ce composé partage une structure spirocyclique similaire mais avec des substituants différents.
2,9-Diazaspiro[5.5]undécan-3-one : Un autre composé apparenté avec des variations dans la structure du cycle et les groupes fonctionnels.
Unicité
La 2-Benzyl-2,9-diazaspiro[5.5]undécan-1-one est unique en raison de sa substitution benzylique spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
IUPAC Name |
2-benzyl-2,9-diazaspiro[5.5]undecan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-16(8-10-17-11-9-16)7-4-12-18(15)13-14-5-2-1-3-6-14/h1-3,5-6,17H,4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKUONRRUPKTNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(=O)N(C1)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-(4-Methoxyphenyl)-4H-1-benzopyran-3-yl]methanol](/img/structure/B11855685.png)
![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}glycine](/img/structure/B11855690.png)






